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Research and Development Rationale

Human Neutrophil Elastase (HNE) is a serine protease that plays a critical role in immune defense by

degrading pathogens and extracellular matrix proteins. However, uncontrolled HNE activity, due to a

disrupted protease-antiprotease balance, is a key driver of tissue damage in numerous inflammatory diseases

[1].

The clinical need for effective HNE inhibitors is highlighted by the limitations of earlier compounds. The

first-generation inhibitor, Sivelestat, has poor pharmacokinetics and is an irreversible inhibitor [2]. A

subsequent candidate, AZD9668, showed insignificant clinical benefits [1]. This created an opportunity for

improved therapies.

Research at Bayer identified a novel dihydropyrimidinone chemical class as a promising lead for

developing HNE inhibitors [3]. The core objective was to create orally bioavailable, potent, selective, and

reversible small-molecule inhibitors. BAY-678 emerged as a "chemical probe" from this program,

representing a fourth-generation inhibitor that served as a crucial tool for validating HNE as a drug target and

a stepping stone for further optimization [4] [1] [5].
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BAY-678 is a potent, competitive, and reversible inhibitor designed to fit precisely into the active site of

HNE.

IUPAC Name: 5-[(4R)-5-Acetyl-1,2,3,4-tetrahydro-6-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-4-
pyrimidinyl]-2-pyridinecarbonitrile [6]

Molecular Formula: C20H15F3N4O2 [6] [4] [7]
Molecular Weight: 400.35 g/mol [6] [4]

CAS Number: 675103-36-3 [6] [4] [7]
Solubility: Soluble in DMSO (≥100 mg/mL), ethanol (≥30 mg/mL) [4] [7]

The following diagram illustrates the core protein-ligand interaction and the development path from the lead

compound to BAY-678 and its successor.
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The unique pyrimidopyridazine ring system of BAY-678, resulting from western annulation, allows it to

make additional contacts with the HNE enzyme beyond the primary S1 pocket, contributing to its high

potency and selectivity [8].

Key Experimental Data and Protocols

In Vitro Characterization

BAY-678's inhibitory activity is typically measured using enzymatic assays that monitor the cleavage of a

synthetic substrate by HNE.

Typical Biochemical Assay Protocol [6] [4] [7]:

Enzyme: Human neutrophil elastase from purulent human sputum.

Assay Buffer: Standard physiological buffer (e.g., Tris or phosphate buffer).
Substrate: A colorimetric or fluorogenic peptide substrate (e.g., MeO-Suc-Ala-Ala-Pro-Val-pNA).

Procedure: The inhibitor (BAY-678) is pre-incubated with HNE. The reaction is initiated by adding the
substrate.

Measurement: The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.
The IC50 is determined by plotting the inhibition percentage against the inhibitor concentration.

The table below summarizes the key in vitro pharmacological data for BAY-678.

Parameter Value Assay Details / Context

IC₅₀ (vs.
Human HNE)

20 nM Biochemical neutrophil elastase assay [6] [4] [7].

Kᵢ (vs. Human
HNE)

15 nM Determined from the same enzymatic assays [7] [5].

Selectivity >2000-fold Tested against a panel of 21 related serine proteases; no

inhibition up to 30 µM [6] [4]. Also clean in GPCR and kinase
panels [5].
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Parameter Value Assay Details / Context

Species
Specificity

Weaker against
rodent NE

Mouse NE (MNE) Kᵢ = 700 nM; Rat NE (RNE) Kᵢ = 600 nM [4] [5].
This is critical for in vivo model design.

In Vivo Efficacy

BAY-678 has demonstrated efficacy in several rodent models of human disease, establishing proof-of-

concept for HNE inhibition as a therapeutic strategy.

Common In Vivo Protocol [8] [4]:

Animal Model: Monocrotaline (MCT)-induced Pulmonary Arterial Hypertension (PAH) in rats.
Dosing: BAY-678 is administered orally, often once or twice daily.

Duration: Several weeks, from the time of MCT injection until endpoint measurement.
Endpoint Analysis: Assessment includes cardiac remodeling (right ventricular hypertrophy), cardiac

function (e.g., right ventricular systolic pressure), and vascular changes.

Key Findings:

In the MCT-induced PAH rat model, BAY-678 showed significant efficacy in decreasing cardiac
remodeling and ameliorating cardiac function [8].

It has also shown significant beneficial effects in preclinical models of Acute Lung Injury (ALI) and
lung emphysema, demonstrating anti-inflammatory and anti-remodeling modes of action [4].

Pharmacokinetics and ADME

A favorable pharmacokinetic profile is essential for an orally administered drug. Data from rats indicate that

BAY-678 has suitable properties for in vivo efficacy studies [7] [5].

Parameter Value (in Rats) Details

Oral Bioavailability Orally active Confirmed in multiple in vivo models [4] [7].

Half-life (t₁/₂) ~1.3 hours [7] [5]
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Parameter Value (in Rats) Details

Clearance Medium [7]

Technical and Safety Information

Storage: Store as a solid at -20°C. Stock solutions in DMSO are stable for up to 1 year at -20°C [6]

[4].
Handling: For research use only. Not for diagnostic or therapeutic use in humans [6] [4] [7].

Important Note on Models: The significant potency difference between human and rodent NE
means BAY-678 is unsuitable for standard disease models in mice or rats. To use it in rodent models,

the experimental setup must involve the administration of human NE [5].

Legacy and Clinical Translation

While BAY-678 itself is a research tool, its development was pivotal. The strategy of "freezing the bioactive

conformation" with a strategically positioned methyl sulfone group, applied to the BAY-678 scaffold, led to

the creation of BAY 85-8501, a compound with picomolar potency against HNE [9] [3]. BAY 85-8501

advanced into clinical trials for pulmonary diseases [3].

Furthermore, the structural knowledge gained from BAY-678 contributed to the development of

Brensocatib, a fifth-generation dipeptidyl peptidase 1 (DPP-1) inhibitor. DPP-1 activates NSPs, including

HNE; thus, inhibiting DPP-1 reduces the activity of multiple proteases. Brensocatib has shown promise in

clinical trials for bronchiectasis and other neutrophilic inflammatory diseases [9].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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